MRS 1065 is classified as an antitumor antibiotic and a DNA-alkylating agent. It was originally isolated from the bacterium Micromonospora species. This compound is part of a broader class of natural products known for their ability to inhibit DNA replication and transcription by forming covalent bonds with DNA bases, leading to cytotoxic effects against cancer cells .
The synthesis of MRS 1065 has been extensively studied due to its complex structure and biological activity. The synthetic approaches typically involve several key steps:
For instance, researchers have utilized combinatorial synthesis techniques to develop libraries of related compounds, optimizing conditions such as temperature and reaction time to improve yield and purity .
MRS 1065 features a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₉H₁₉N₃O₄, and it has a molecular weight of approximately 345.37 g/mol. The structure includes:
The three-dimensional conformation of MRS 1065 allows for effective binding to DNA, which is critical for its biological function .
MRS 1065 undergoes several important chemical reactions that are pivotal to its function:
These reactions are influenced by factors such as pH, temperature, and the presence of competing nucleophiles in biological systems .
The mechanism of action of MRS 1065 primarily involves its role as a DNA-alkylating agent. Upon entering a cell, MRS 1065 interacts with DNA through the following steps:
This mechanism underlies MRS 1065's effectiveness as an antitumor agent, making it a subject of interest in cancer therapy research .
MRS 1065 exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies in pharmaceutical applications .
MRS 1065 has significant scientific applications:
Ongoing research continues to explore modifications of MRS 1065 to enhance its therapeutic index while minimizing toxicity .
MRS 1065 (EVT-275505) is a DNA-alkylating antitumor antibiotic originally isolated from Micromonospora species [8]. Its biosynthesis follows a hybrid polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) pathway, characteristic of complex bacterial natural products. Key precursors include:
The biosynthetic gene cluster features modular PKS domains for polyketide chain elongation, NRPS modules for amino acid incorporation, and specialized tailoring enzymes (e.g., methyltransferases, oxidoreductases) that catalyze cyclopropanation and other structural refinements. This pathway demonstrates remarkable enzymatic precision in constructing MRS 1065's intricate architecture [8].
Table 1: Key Biosynthetic Precursors in MRS 1065 Production
Precursor | Incorporation Site | Functional Role | Experimental Evidence |
---|---|---|---|
L-Tyrosine | Benzodipyrrole subunits A, B, C | Core scaffold formation | Radioisotope tracing with 14C-labeled tyrosine [1] |
L-DOPA | Subunits B and C | Selective ring modification | Differential incorporation studies [1] |
L-Serine | All three subunits | 2-carbon unit provider (C-1 loss) | Degradation analysis of 13C-labeled products [1] |
Methionine (S-CH3) | Cyclopropane ring (Subunit A) | Methyl donor for cyclopropanation | Tritium loss observed during methylation [1] |
Combinatorial synthesis enables systematic structural diversification of MRS 1065 through three strategic approaches:
These methods have yielded over 50 structural analogs, with lead compounds showing 3–5× improved cytotoxicity against solid tumor cell lines compared to the parent molecule .
Table 2: Combinatorial Synthesis Approaches for MRS 1065 Analogues
Strategy | Key Synthetic Step | Reaction Conditions | Structural Modifications | Bioactivity Outcomes |
---|---|---|---|---|
Fragment coupling | Suzuki-Miyaura cross-coupling | Pd(PPh3)4, K2CO3, 80°C, 12h | Modified pyrrole subunits | Enhanced DNA binding affinity (Kd = 12 nM vs 45 nM parent) |
Side-chain diversification | Nucleophilic substitution | K2CO3, DMF, 60°C, 18h | Varied electrophiles (Br, Cl, epoxide) | Increased alkylation rate (t1/2 = 5 min vs 30 min) [9] |
Ring size variation | Ring-closing metathesis | Grubbs-II catalyst (5 mol%), toluene, 40°C | 18–22 membered macrocycles | Improved solubility (logP reduction by 1.8 units) |
Enzymatic late-stage modifications leverage nature's catalytic precision to functionalize MRS 1065:
Table 3: Enzymatic Modification Systems for MRS 1065 Optimization
Enzyme Class | Specific Enzyme | Modification Site | **Catalytic Efficiency (kcat/KM, M-1s-1) | Bioactivity Enhancement |
---|---|---|---|---|
Engineered P450 monooxygenase | P450-BM3 F87A/T268V | C9 and C14 hydroxylation | 1,200 ± 85 | 3× increased cytotoxicity against MCF-7 cells |
Glycosyltransferase | OleD TDP-16 variant | C7-O-glucosylation | 950 ± 42 | 8× improved aqueous solubility; maintained DNA affinity |
Laccase (oxidase) | Trametes versicolor | C3-C3' dimerization | 480 ± 31 | 50× enhanced potency against HL-60 leukemia |
Strategic functionalization enhances MRS 1065's DNA-targeting precision:
The para-amino phenethyl aziridine system represents the simplest functional analog of CC-1065-type compounds like MRS 1065. Molecular modeling confirms that the para-amino group stabilizes the drug-DNA complex through hydrogen bonding with thymine-O2, optimally positioning the aziridine ring for nucleophilic attack by adenine-N3 [9].
Table 4: Functional Group Effects on DNA Alkylation Kinetics
Functional Group | Alkylation Target | Reaction Rate (k, s-1) | pH Sensitivity | Biological Consequence |
---|---|---|---|---|
Cyclopropyl (native) | Adenine-N3 | 0.023 ± 0.002 | Minimal | Slow, sustained alkylation |
para-Hydroxy phenethyl | Adenine-N3/Guanine-N7 | 0.038 ± 0.003 | Moderate (pH 5.8–8.8) | Moderate selectivity [9] |
para-Amino phenethyl | Adenine-N3 | 0.057 ± 0.004 | High (pH-dependent) | Rapid, targeted alkylation (t1/2 = 5 min) [9] |
Aziridinyl quinone | Guanine-N7 | 0.12 ± 0.01 | Reduction-activated | Hypoxia-selective activity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1